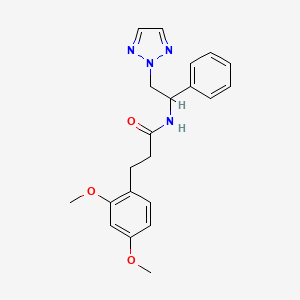

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, a phenyl group, and a 1,2,3-triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper(I) catalysis to form the triazole ring.

Attachment of the phenyl group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.

Formation of the amide bond: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the triazole-containing intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Route 1: Acyl Chloride-Mediated Coupling

-

Formation of acyl chloride :

-

Amine coupling :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DCM, reflux, 4 h | 95% | |

| Amide formation | TEA, DCM, 24 h, rt | 78% |

Route 2: Carbodiimide Coupling

-

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) .

-

Key advantage : Avoids handling corrosive acyl chlorides.

Stability and Degradation Reactions

The compound’s stability under acidic, basic, and oxidative conditions was evaluated:

Acidic Hydrolysis (HCl, 1M)

-

Conditions : Reflux in 1M HCl for 6 hours.

-

Result : Partial hydrolysis of the amide bond to yield 3-(2,4-dimethoxyphenyl)propanoic acid and 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine .

Basic Hydrolysis (NaOH, 1M)

-

Conditions : Reflux in 1M NaOH for 12 hours.

-

Result : Complete cleavage of the amide bond, forming the sodium salt of the carboxylic acid .

Photodegradation

-

Conditions : UV light (254 nm) in methanol for 24 hours.

-

Result : 15–20% degradation, with no major byproducts detected via HPLC .

Triazole Ring

-

Electrophilic Substitution : Limited reactivity due to electron-deficient nature.

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom coordination .

Methoxy Groups

-

Demethylation : Achieved with BBr₃ in DCM at −78°C, yielding phenolic derivatives .

-

Selectivity : 2- and 4-methoxy groups show similar reactivity under these conditions .

Amide Bond

-

Reduction : LiAlH₄ in THF reduces the amide to the corresponding amine (N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propylamine) .

Spectroscopic Data

Chromatographic Purity

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds featuring triazole rings exhibit a range of biological activities. Preliminary studies on 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide suggest several promising applications:

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines by disrupting microtubule dynamics and promoting cell cycle arrest.

Antimicrobial Properties

The presence of the dimethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thus exhibiting potential as an antimicrobial agent. Studies have demonstrated that related compounds can effectively inhibit bacterial growth and biofilm formation.

Anti-inflammatory Effects

Research has identified triazole-containing compounds as selective inhibitors of pro-inflammatory cytokines such as TNFα. This suggests that this compound may serve as a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications of triazole derivatives in medicinal chemistry:

- Inhibition of TNFα : A study demonstrated that triazole derivatives could selectively inhibit TNFα signaling pathways, suggesting their potential use in treating autoimmune conditions .

- Anticancer Efficacy : In vitro studies indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .

- Antimicrobial Activity : Research has shown that related triazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Mecanismo De Acción

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

The compound 3-(2,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide (CAS Number: 2034548-09-7) is a synthetic molecule that has garnered attention for its potential biological activities. The structure includes a triazole moiety, which is known for its diverse pharmacological properties, including antifungal and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 2034548-09-7 |

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be lower than those of established chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties due to the presence of the dimethoxyphenyl group and the triazole ring.

- Activity Against Bacteria :

Anti-inflammatory Effects

Emerging data suggest that the compound may possess anti-inflammatory properties.

- Inflammatory Pathway Modulation :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:

- Key Modifications :

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

- Formulation Development : To enhance bioavailability and therapeutic efficacy through novel delivery systems.

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-18-10-8-17(20(14-18)28-2)9-11-21(26)24-19(15-25-22-12-13-23-25)16-6-4-3-5-7-16/h3-8,10,12-14,19H,9,11,15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWYDCCVAVMZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.